3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide
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Overview
Description
3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a phenyl group, and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.
Nitration of the benzamide core:
Coupling of the oxadiazole and benzamide moieties: This step involves the formation of a carbon-nitrogen bond between the oxadiazole ring and the benzamide core, often facilitated by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: Formation of 3-amino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3-nitrobenzoic acid and the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an anti-infective agent, particularly against resistant microorganisms.
Materials Science: The oxadiazole ring imparts unique electronic properties, making the compound useful in the development of energetic materials.
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The exact mechanism of action of 3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide depends on its application:
Anti-infective Activity: The compound may inhibit key enzymes or disrupt cellular membranes of microorganisms.
Energetic Materials: The nitro group and oxadiazole ring contribute to the compound’s high energy density and stability.
Comparison with Similar Compounds
Similar Compounds
3-nitro-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and nitro group but differ in their substituents.
Benzamide derivatives: Compounds with similar benzamide cores but different substituents on the aromatic ring.
Uniqueness
3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide is unique due to the combination of its structural features, which confer specific electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H18N4O4 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H18N4O4/c1-13(2)22(19(24)15-9-6-10-16(11-15)23(25)26)12-17-20-18(21-27-17)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 |
InChI Key |
DVSNVDKQNQYYOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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